4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane: is an organoboron compound with the molecular formula C14H16BF3O3 . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a trifluorovinyloxy-phenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane typically involves the reaction of a boronic acid derivative with a trifluorovinyloxy-phenyl compound. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires a base like potassium carbonate and a solvent such as dimethylformamide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron hydrides.
Substitution: The trifluorovinyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with an electrophilic aryl halide to form the desired product. The trifluorovinyloxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-trifluoromethyl-phenyl)-[1,3,2]dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-bromomethyl-phenyl)-[1,3,2]dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-aminophenyl)-[1,3,2]dioxaborolane
Uniqueness: 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane is unique due to the presence of the trifluorovinyloxy group, which imparts distinct electronic properties and enhances the reactivity of the compound in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,2,2-trifluoroethenoxy)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-13(2)14(3,4)21-15(20-13)9-5-7-10(8-6-9)19-12(18)11(16)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXFQLDQOJAACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649109 | |
Record name | 4,4,5,5-Tetramethyl-2-{4-[(trifluoroethenyl)oxy]phenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865485-85-4 | |
Record name | 4,4,5,5-Tetramethyl-2-{4-[(trifluoroethenyl)oxy]phenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.